![molecular formula C24H23N3O3 B283619 (5Z)-5-[(4-ethoxyanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile](/img/structure/B283619.png)
(5Z)-5-[(4-ethoxyanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-[(4-ethoxyanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to possess various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Wirkmechanismus
The mechanism of action of (5Z)-5-[(4-ethoxyanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. It also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
(5Z)-5-[(4-ethoxyanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. It also inhibits the production of reactive oxygen species, which are known to cause oxidative damage to cells and tissues. Additionally, this compound has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, thereby reducing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (5Z)-5-[(4-ethoxyanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile in lab experiments is its potent antitumor activity. This compound has been found to inhibit the growth of various cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its potential toxicity, as it has been found to induce cytotoxicity in normal cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on (5Z)-5-[(4-ethoxyanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile. One of the directions is to investigate its potential use in combination with other chemotherapeutic agents to enhance its antitumor activity. Another direction is to study its potential use in the treatment of other diseases, such as inflammation and neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration of this compound to minimize potential toxicity.
Synthesemethoden
The synthesis of (5Z)-5-[(4-ethoxyanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile involves the reaction of 4-ethoxyaniline with 2-bromoacetophenone in the presence of potassium carbonate and copper powder. The resulting product is then reacted with malononitrile and ammonium acetate to obtain the final product. This synthesis method has been optimized to achieve high yields and purity of the product.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-[(4-ethoxyanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit potent antitumor activity by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases.
Eigenschaften
Molekularformel |
C24H23N3O3 |
|---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
(5Z)-5-[(4-ethoxyanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C24H23N3O3/c1-3-30-20-11-9-19(10-12-20)26-16-22-17(2)21(15-25)23(28)27(24(22)29)14-13-18-7-5-4-6-8-18/h4-12,16,26H,3,13-14H2,1-2H3/b22-16- |
InChI-Schlüssel |
KQFRDXBUHDFETE-JWGURIENSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)N/C=C\2/C(=C(C(=O)N(C2=O)CCC3=CC=CC=C3)C#N)C |
SMILES |
CCOC1=CC=C(C=C1)NC=C2C(=C(C(=O)N(C2=O)CCC3=CC=CC=C3)C#N)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC=C2C(=C(C(=O)N(C2=O)CCC3=CC=CC=C3)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



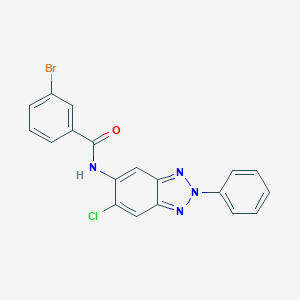

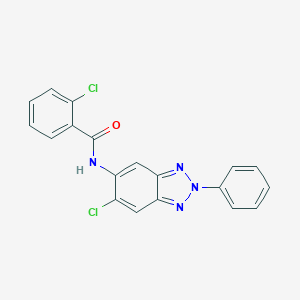

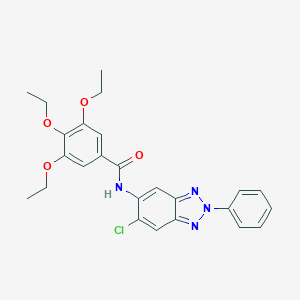
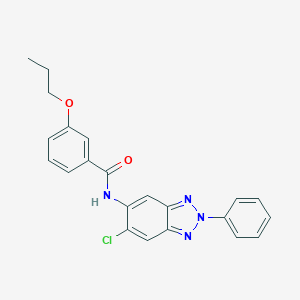
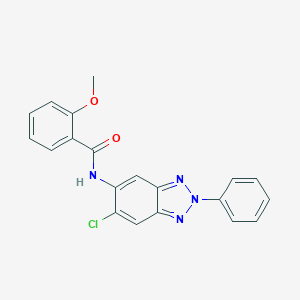
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B283548.png)

![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide](/img/structure/B283552.png)
![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]acetamide](/img/structure/B283553.png)
![N-(5-bromo-2-methoxybenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283555.png)
![N-(2-chloro-6-fluorobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283558.png)
![N-[4-(dimethylamino)benzyl]-3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B283560.png)